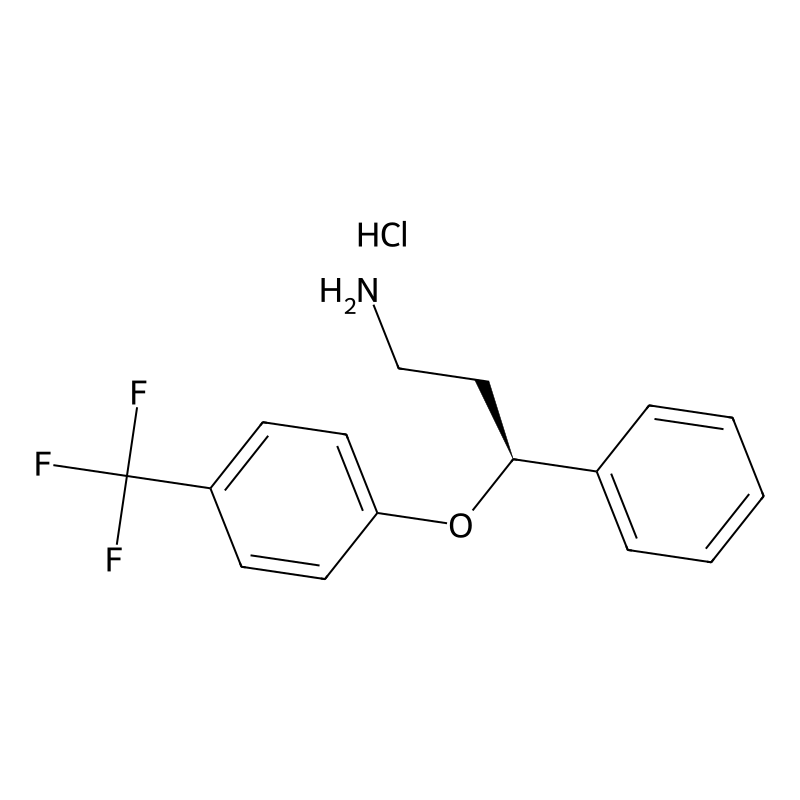

Seproxetine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Probing the Mechanisms of Depression

Seproxetine hydrochloride's mechanism of action in treating depression involves increasing the levels of serotonin, a neurotransmitter, in the brain. Researchers leverage this property to study the connection between serotonin function and depression. By observing how Seproxetine hydrochloride affects mood and brain activity in clinical trials and animal models, scientists can gain insights into the biological underpinnings of depression [].

Understanding Other Mental Health Conditions

The effects of Seproxetine hydrochloride are not limited to depression. Researchers are investigating its potential benefits in treating other mental health conditions, such as anxiety disorders, obsessive-compulsive disorder (OCD), and post-traumatic stress disorder (PTSD) [, , ]. Studies involving Seproxetine hydrochloride can help elucidate if the drug's influence on serotonin levels can alleviate symptoms associated with these conditions.

Investigating Brain Function

Seproxetine hydrochloride offers a tool for researchers to study brain function and behavior. By observing how the drug alters brain activity through neuroimaging techniques, scientists can map neural circuits involved in mood regulation, emotional processing, and decision-making []. This knowledge can provide valuable insights into the workings of the healthy brain.

Seproxetine hydrochloride, also known as (S)-norfluoxetine, is the active metabolite of fluoxetine, a widely used antidepressant. It is characterized by the chemical formula C₁₆H₁₆F₃NO and has a molar mass of 295.305 g·mol⁻¹. This compound is noted for its higher selectivity for stimulating neurosteroid synthesis compared to serotonin reuptake inhibition, making it approximately four times more selective than fluoxetine . Seproxetine acts on serotonin and dopamine transporters and various serotonin receptors, including 5-HT₂A and 5-HT₂C .

The primary chemical reaction involving Seproxetine hydrochloride is its formation through the demethylation of fluoxetine. This process entails the removal of a methyl group from fluoxetine, resulting in the creation of Seproxetine. The compound's structure includes a trifluoromethyl group and a phenyl moiety, which contribute to its pharmacological properties .

Seproxetine exhibits notable biological activity as an antidepressant. It functions primarily by inhibiting the reuptake of serotonin in the brain, thereby increasing serotonin levels in synaptic clefts. Additionally, it has been shown to inhibit the KvLQT1 protein responsible for managing the heart's QT interval; this inhibition can lead to prolonged QT intervals and potential cardiac complications . Despite its efficacy being comparable to fluoxetine, concerns over cardiac safety led to the discontinuation of its development by Eli Lilly and Company .

The synthesis of Seproxetine hydrochloride typically involves:

- Demethylation of Fluoxetine: The primary method for synthesizing Seproxetine involves removing a methyl group from fluoxetine.

- Chemical Modifications: Further modifications may be employed to enhance solubility or bioavailability.

Specific details regarding these synthetic pathways are often proprietary or not widely published due to their experimental nature .

Seproxetine interacts with several biological targets:

- Serotonin Transporters: It inhibits serotonin reuptake effectively.

- Dopamine Transporters: It also shows activity against dopamine transporters.

- Receptors: Interaction with 5-HT₂A and 5-HT₂C receptors has been documented .

These interactions underline its potential therapeutic effects but also highlight risks associated with cardiac health due to its influence on ion channels.

Several compounds share structural or functional similarities with Seproxetine hydrochloride. Below is a comparison highlighting their unique features:

| Compound Name | Type | Key Features |

|---|---|---|

| Fluoxetine | Selective Serotonin Reuptake Inhibitor | First-generation SSRI; broader clinical use |

| Norfluoxetine | Active Metabolite | Less selective than Seproxetine; similar mechanism |

| Paroxetine | Selective Serotonin Reuptake Inhibitor | More potent SSRI; associated with different side effects |

| Sertraline | Selective Serotonin Reuptake Inhibitor | Broader receptor activity; lower risk of QT prolongation |

Seproxetine hydrochloride is unique due to its higher selectivity for neurosteroid synthesis over serotonin reuptake inhibition compared to these other compounds .

Nuclear Magnetic Resonance spectroscopy serves as a fundamental technique for structural elucidation and characterization of seproxetine hydrochloride. Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the hydrogen environments within the molecular structure [1] [2]. The technique has been particularly valuable in studying charge transfer complexes of seproxetine with various π-electron acceptors.

In charge transfer complex formation studies, the amino group protons of seproxetine exhibit characteristic downfield shifts. Specifically, the primary amine protons (NH₂) demonstrate significant displacement to 6.87-6.98 parts per million when forming complexes with π-acceptor molecules [1] [2]. This downfield shift indicates the involvement of the lone electron pair on the nitrogen atom in complex formation, suggesting electron donation from the amino group to the acceptor molecules.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information by revealing the carbon framework of seproxetine hydrochloride. Predicted Carbon-13 Nuclear Magnetic Resonance spectra are available for seproxetine, typically recorded in deuterated chloroform solvent with tetramethylsilane as the chemical shift reference standard [3]. The technique operates at 500 megahertz frequency and enables identification of all carbon environments within the molecular structure.

Fluorine-19 Nuclear Magnetic Resonance spectroscopy represents a specialized application for seproxetine hydrochloride analysis due to the presence of the trifluoromethyl functional group. This technique has proven particularly valuable for chiral discrimination studies and host-guest complexation investigations [4] [5]. The fluorine-19 nucleus provides high sensitivity detection and enables monitoring of molecular interactions, particularly in cyclodextrin inclusion complex formation studies where the fluorine atoms serve as sensitive probes for environmental changes.

| Nuclear Magnetic Resonance Type | Key Chemical Shifts (ppm) | Solvent/Conditions | Applications |

|---|---|---|---|

| ¹H-Nuclear Magnetic Resonance | NH₂ protons: 6.87-6.98 (in charge transfer complexes) | DMSO-d₆ | Structural characterization and complex formation studies |

| ¹³C-Nuclear Magnetic Resonance | Predicted spectrum available | CDCl₃/TMS reference | Carbon framework identification |

| ¹⁹F-Nuclear Magnetic Resonance | Trifluoromethyl group monitoring | Various cyclodextrin solutions | Chiral analysis and inclusion complex studies |

The Nuclear Magnetic Resonance spectroscopic data demonstrate the utility of multi-nuclear approaches for comprehensive structural characterization of seproxetine hydrochloride [1] [2]. The technique enables detection of molecular interactions, complex formation, and conformational changes that are crucial for understanding the compound's behavior in different chemical environments.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential structural information through characteristic fragmentation patterns of seproxetine hydrochloride. Liquid Chromatography-Electrospray Ionization-Quadrupole-Time of Flight mass spectrometry represents the primary technique for molecular weight confirmation and structural analysis [6]. The technique operates in positive ionization mode, producing molecular ion peaks and characteristic fragment ions that enable unambiguous identification of the compound.

The fragmentation behavior of seproxetine hydrochloride follows predictable pathways based on the molecular structure. The molecular ion peak appears at mass-to-charge ratio 331, corresponding to the protonated molecular ion [M+H]⁺ [7] [8]. Primary fragmentation typically involves cleavage of the propylamine side chain, producing characteristic fragment ions that retain either the phenyl or trifluoromethylphenoxy moieties.

Gas Chromatography-Mass Spectrometry with electron ionization provides complementary fragmentation information under high-energy conditions [9]. The electron ionization process generates radical cations that undergo extensive fragmentation, producing characteristic base peaks and molecular ion patterns. These fragmentation patterns are particularly valuable for metabolite identification and quantification studies, where seproxetine and its structural analogs must be distinguished.

Tandem Mass Spectrometry approaches enable enhanced structural elucidation through multiple stages of fragmentation [6] [10]. The technique involves collision-induced dissociation of selected precursor ions, producing product ion spectra that provide detailed structural information. This approach is particularly valuable for confirming the identity of seproxetine hydrochloride in complex biological matrices where interference from co-extracted compounds may complicate analysis.

| Ionization Mode | Major Fragment Ions (m/z) | Applications |

|---|---|---|

| LC-ESI-QFT positive | Molecular ion region with characteristic fragmentation | Molecular weight confirmation and structural analysis |

| GC-MS (EI) | Base peak and molecular ion fragmentation patterns | Metabolite identification and quantification |

| MS-MS | Multiple fragment ions for structural confirmation | Structural elucidation and confirmation |

The mass spectrometric fragmentation patterns of seproxetine hydrochloride provide diagnostic information for analytical method development [6] [9]. The characteristic fragmentation pathways enable selective monitoring of specific transitions in quantitative analysis, enhancing both sensitivity and specificity of analytical procedures.

Infrared Absorption Signatures of Functional Groups

Infrared spectroscopy provides definitive identification of functional groups present in seproxetine hydrochloride through characteristic vibrational frequencies. The technique enables direct observation of molecular vibrations corresponding to specific chemical bonds and functional groups within the molecular structure [11] [12].

Primary Amine Stretching Vibrations appear in the 3200-3500 wavenumber region, exhibiting medium to strong intensity absorptions [11]. These vibrations correspond to the asymmetric and symmetric stretching modes of the amino group nitrogen-hydrogen bonds. The specific frequency and intensity patterns enable differentiation between primary, secondary, and tertiary amine functionalities, confirming the presence of the primary amino group in seproxetine hydrochloride.

Aliphatic Carbon-Hydrogen Stretching vibrations manifest in the 2850-3000 wavenumber range with medium intensity [11] [13]. These absorptions arise from the propyl chain carbon-hydrogen bonds and provide information about the aliphatic character of the molecular structure. The specific frequency positions and intensity patterns distinguish between methyl and methylene group vibrations.

Trifluoromethyl Group Vibrations produce characteristic strong absorptions in the 1000-1300 wavenumber region [11]. The carbon-fluorine bonds exhibit high vibrational frequencies due to the strong electronegativity difference and short bond length. These absorptions serve as diagnostic markers for the presence of fluorinated substituents and enable monitoring of molecular interactions involving the trifluoromethyl group.

Aromatic Ring Vibrations appear in the 1450-1600 wavenumber region with medium intensity [11]. These absorptions correspond to carbon-carbon stretching vibrations within the phenyl ring systems. The specific frequency patterns enable identification of substitution patterns and provide information about electronic effects of substituents on the aromatic rings.

Ether Linkage Vibrations manifest in the 1000-1300 wavenumber range, overlapping with carbon-fluorine stretching frequencies [11]. The carbon-oxygen stretching vibrations of the ether bridge provide information about the connectivity between the phenyl and trifluoromethylphenyl ring systems.

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3200-3500 | Medium to Strong | Primary amine stretching |

| C-H stretch | 2850-3000 | Medium | Aliphatic C-H stretching |

| C-F stretch | 1000-1300 | Strong | Trifluoromethyl group |

| Aromatic C=C | 1450-1600 | Medium | Aromatic ring vibrations |

| C-O stretch | 1000-1300 | Medium | Ether linkage |

The infrared spectroscopic fingerprint of seproxetine hydrochloride provides comprehensive functional group identification [11] [12]. The technique enables rapid screening for structural modifications and serves as a primary tool for identity confirmation in pharmaceutical quality control applications.

Ultraviolet-Visible Spectrophotometric Behavior

Ultraviolet-visible spectrophotometry reveals the electronic transition characteristics of seproxetine hydrochloride and provides insights into its photochemical properties. Direct Ultraviolet Absorption measurements show that seproxetine hydrochloride exhibits absorption maxima in the 200-300 nanometer region [14]. However, the significant blue shift of these absorption peaks creates challenges for direct pharmaceutical analysis due to potential interference from co-extracted excipients and relatively low molar absorptivity values.

The Charge Transfer Complex Formation with π-electron acceptors dramatically alters the spectrophotometric behavior of seproxetine [2] [14]. These complexes exhibit red-shifted absorption maxima spanning the 340-833 nanometer range, with specific wavelengths depending on the nature of the π-acceptor molecule. For example, complexes with picric acid show absorption maxima at 340 and 436 nanometers, while complexes with 7,7',8,8'-tetracyanoquinodimethane exhibit maxima at 745 and 833 nanometers [2].

Chemical Derivatization Approaches overcome the limitations of direct ultraviolet detection by forming colored derivatives with enhanced spectrophotometric properties [14]. Reaction with 1,2-naphthoquinone-4-sulphonate in alkaline media produces orange-colored N-substituted naphthoquinone derivatives with absorption maxima at 470-490 nanometers [14]. This derivatization procedure significantly enhances molar absorptivity values from approximately 1.3 × 10³ to 4.8 × 10⁴ liters per mole per centimeter, dramatically improving analytical sensitivity.

The Photometric Titration Studies demonstrate 1:1 stoichiometry for charge transfer complex formation between seproxetine and various π-acceptors [2] [14]. These measurements provide quantitative information about complex stability and enable determination of formation constants for different acceptor molecules. The spectrophotometric data support the dative structure D⁺-A⁻ for charge transfer complexes in polar solvents.

| Measurement Type | Wavelength Range (nm) | Key Observations |

|---|---|---|

| Direct UV absorption | 200-300 | Blue-shifted absorption requiring derivatization for pharmaceutical analysis |

| Charge transfer complexes | 340-833 | CT complexes with π-acceptors show red-shifted absorption maxima |

| Derivatization products | 470-490 | Enhanced sensitivity through NQS derivatization |

The ultraviolet-visible spectrophotometric behavior of seproxetine hydrochloride provides valuable information for analytical method development [2] [14]. The technique enables both qualitative identification and quantitative determination when appropriate derivatization or complexation procedures are employed to enhance spectrophotometric response.

X-ray Photoelectron Spectroscopy Surface Analysis

X-ray Photoelectron Spectroscopy represents a sophisticated surface analysis technique capable of providing quantitative elemental composition and chemical state information for seproxetine hydrochloride. The technique operates by irradiating samples with monochromatic X-rays, resulting in the emission of photoelectrons whose kinetic energies are characteristic of the elements present within the surface region extending approximately 50-100 angstroms from the sample surface [15].

Elemental Detection Capabilities for seproxetine hydrochloride encompass all constituent elements including carbon, nitrogen, oxygen, fluorine, and chlorine [15]. The technique provides quantitative analysis of surface elemental composition, enabling determination of stoichiometric ratios and detection of surface contamination or impurities. The high surface sensitivity makes X-ray Photoelectron Spectroscopy particularly valuable for characterizing pharmaceutical powder surfaces and detecting trace surface contaminants.

Chemical State Information represents a unique capability of X-ray Photoelectron Spectroscopy that distinguishes it from other elemental analysis techniques [15]. The binding energies of photoelectrons are sensitive to the chemical environment of the atoms, enabling differentiation between different oxidation states and bonding configurations. For seproxetine hydrochloride, this capability enables distinction between amine and amide nitrogen environments, as well as differentiation between ether and hydroxyl oxygen functionalities.

Binding Energy Ranges for seproxetine hydrochloride constituents provide diagnostic information for element identification and chemical state determination [15]. Carbon 1s photoelectrons appear in the 284-289 electron volt range, with specific binding energies dependent on the chemical environment. Nitrogen 1s photoelectrons typically appear at 398-402 electron volts, while oxygen 1s photoelectrons manifest at 531-533 electron volts. Fluorine 1s photoelectrons exhibit characteristic binding energies at 688-692 electron volts, and chlorine 2p photoelectrons appear at 198-202 electron volts.

Surface Modification Characterization applications include monitoring of pharmaceutical processing effects, surface functionalization procedures, and degradation processes [15]. The technique enables detection of surface chemical changes that may occur during manufacturing, storage, or formulation development. This capability is particularly valuable for understanding how surface properties influence dissolution behavior, stability, and bioavailability characteristics.

| Surface Analysis Parameter | Expected Values/Characteristics | Applications |

|---|---|---|

| Binding Energy Range (eV) | C 1s: 284-289, N 1s: 398-402, O 1s: 531-533, F 1s: 688-692, Cl 2p: 198-202 | Surface elemental composition analysis |

| Elemental Detection | C, N, O, F, Cl quantitative analysis | Surface contamination and purity assessment |

| Chemical State Information | Amine vs amide nitrogen, ether vs hydroxyl oxygen | Chemical bonding state identification |

| Sampling Depth | 50-100 Å surface sensitivity | Surface modification characterization |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: de Maat MM, Huitema AD, Mulder JW, Meenhorst PL, van Gorp EC, Mairuhu AT, Beijnen JH. Drug Interaction of Fluvoxamine and Fluoxetine with Nevirapine in HIV-1-Infected Individuals. Clin Drug Investig. 2003;23(10):629-37. PubMed PMID: 17535078.